

# Technical Support Center: Preventing Cobalt Dissolution from Pt-Co Catalysts

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## Compound of Interest

Compound Name: *Platinum-cobalt*

Cat. No.: *B8599474*

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pt-Co catalysts. The information presented here is intended to help you diagnose and prevent cobalt dissolution during your experiments, ensuring the stability and performance of your catalysts.

## Frequently Asked Questions (FAQs) & Troubleshooting

**Q1:** My Pt-Co catalyst is showing significant performance degradation. How can I determine if cobalt dissolution is the cause?

**A1:** Performance degradation in Pt-Co catalysts is often linked to the loss of cobalt.<sup>[1]</sup> Cobalt dissolution can lead to a decrease in the catalyst's activity and stability.<sup>[1]</sup> To confirm if cobalt dissolution is occurring, you can employ the following characterization techniques:

- Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is a highly sensitive technique used to detect and quantify trace amounts of dissolved elements, like cobalt, in your electrolyte or fuel cell effluent.<sup>[2]</sup> Online ICP-MS can provide real-time measurements of cobalt and platinum dissolution during electrochemical cycling.<sup>[2][3][4]</sup>
- X-ray Photoelectron Spectroscopy (XPS): XPS can be used to analyze the surface composition of your catalyst before and after electrochemical testing. A decrease in the

Co/Pt atomic ratio on the surface can indicate cobalt leaching.

- Energy-Dispersive X-ray Spectroscopy (EDS/EDX): Coupled with Transmission Electron Microscopy (TEM), EDS allows for elemental mapping of your catalyst nanoparticles. A comparison of EDS maps before and after stability tests can reveal a reduction in cobalt content.[5]
- Cyclic Voltammetry (CV): While not a direct measure of dissolution, changes in the CV profile, such as a loss of electrochemical surface area (ECSA), can be indicative of catalyst degradation, which may be linked to cobalt loss.[6]

Q2: What are the primary factors that contribute to cobalt dissolution from Pt-Co catalysts?

A2: Cobalt dissolution is primarily an electrochemical process influenced by the harsh operating conditions within a fuel cell or electrochemical cell.[5][7] Key contributing factors include:

- Electrode Potential: Cobalt dissolution is highly dependent on the electrode potential.[3] Cycling to high upper potential limits (UPLs), particularly above 0.9 V, significantly accelerates the dissolution of both platinum and cobalt.[3][8]
- Acidic Environment: The acidic medium, such as perchloric acid or Nafion ionomer, facilitates the leaching of the less noble cobalt from the alloy.[7][9]
- Temperature: Increased operating temperatures can enhance the rate of cobalt dissolution. [7]
- Catalyst Structure: The atomic arrangement and surface composition of the catalyst play a crucial role. Catalysts with a less uniform Pt distribution or exposed cobalt atoms at the surface are more susceptible to dissolution.[5]

Q3: I am observing cobalt dissolution during catalyst ink preparation. What can I do to minimize this?

A3: Cobalt leaching can indeed begin as soon as the catalyst comes into contact with the acidic ionomer in the ink.[7] To mitigate this:

- Minimize Ink Preparation Time: Reduce the time the catalyst is in contact with the ionomer solution before electrode fabrication.
- Optimize Ionomer Content: Use the optimal amount of ionomer, as an excessive amount can create a more corrosive environment.
- Consider Surface Modification: Employing catalysts with a protective Pt-shell can act as a physical barrier to prevent the ionomer from directly contacting the cobalt-rich core.[\[5\]](#)

Q4: What are the most effective strategies to prevent cobalt dissolution during electrochemical experiments?

A4: Several strategies can be employed to enhance the stability of Pt-Co catalysts and minimize cobalt dissolution:

- Formation of a Pt-skin or Pt-shell Structure: Creating a platinum-rich shell over a cobalt-rich core is a highly effective method.[\[5\]](#) This can be achieved through techniques like dealloying (selective dissolution of surface cobalt) or controlled synthesis.[\[5\]](#) The Pt shell acts as a protective barrier against the acidic environment.[\[5\]](#)
- Surface Doping/Modification: The addition of a third metal, such as gold (Au), can help stabilize the catalyst. Gold can selectively protect low-coordinated platinum sites, which are more prone to dissolution, thereby anchoring the platinum and indirectly stabilizing the cobalt.[\[10\]](#)
- Use of Ionic Liquids (ILs): Ionic liquids can be used as surface modifiers for Pt-Co catalysts. They have been shown to slow the decay of oxygen reduction reaction (ORR) activity and improve the retention of cobalt in the catalyst layer.[\[6\]](#)
- Structural Ordering: Creating an ordered intermetallic phase of the Pt-Co alloy can enhance its stability compared to a disordered alloy.

## Quantitative Data Summary

The following tables summarize key quantitative data from cited experiments on cobalt dissolution.

Table 1: Impact of Catalyst Structure on Cobalt Retention

Catalyst Type	Initial Pt:Co Ratio	Pt:Co Ratio After ADT*	Cobalt Content Reduction	Reference
Conventional PtCo (C-PtCo)	83.6:16.4	89.1:10.9	33.7%	[5]
Pt-shell PtCo (H-PtCo)	75.4:24.6	78.7:21.3	13.3%	[5]

\*ADT: Accelerated Durability Test

Table 2: Influence of Upper Potential Limit (UPL) on Pt and Co Dissolution

Upper Potential Limit (V vs. RHE)	Observation	Reference
< 0.9 V	Anodic Pt dissolution is greater than cathodic Pt dissolution.	[3]
≥ 0.9 V	Distinct anodic and cathodic Pt dissolution peaks appear.	[3][8]
1.0 V	Cathodic Pt dissolution significantly exceeds anodic dissolution.	[3]

## Experimental Protocols

### Protocol 1: Catalyst Ink Preparation and Electrode Fabrication

This protocol describes the preparation of a catalyst ink and its deposition onto a gas diffusion electrode, a common procedure in fuel cell research.

- Catalyst Dispersion: In a suitable vial, add a specific amount of the Pt-Co/C catalyst powder.

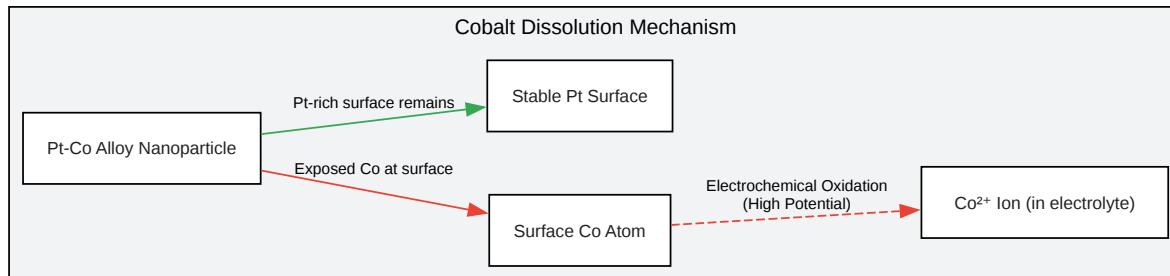
- Solvent Addition: Add a mixture of deionized water and isopropanol to the catalyst powder. The ratio can be adjusted based on the desired ink properties.
- Ionomer Incorporation: Add the Nafion® ionomer solution (e.g., 5 wt%) to the mixture.
- Homogenization: Ultrasonicate the mixture in an ice bath for a specified time (e.g., 30-60 minutes) to ensure a homogeneous dispersion.
- Deposition: Pipette a calculated volume of the catalyst ink onto the gas diffusion layer (e.g., Toray paper) to achieve the target catalyst loading (e.g., 0.1 mg Pt/cm<sup>2</sup>).
- Drying: Dry the coated electrode in an oven at a controlled temperature (e.g., 80°C) for a sufficient duration to evaporate the solvents.

#### Protocol 2: Accelerated Durability Test (ADT) for Catalyst Stability Evaluation

This protocol outlines a typical ADT used to assess the long-term stability of a catalyst in a membrane electrode assembly (MEA).

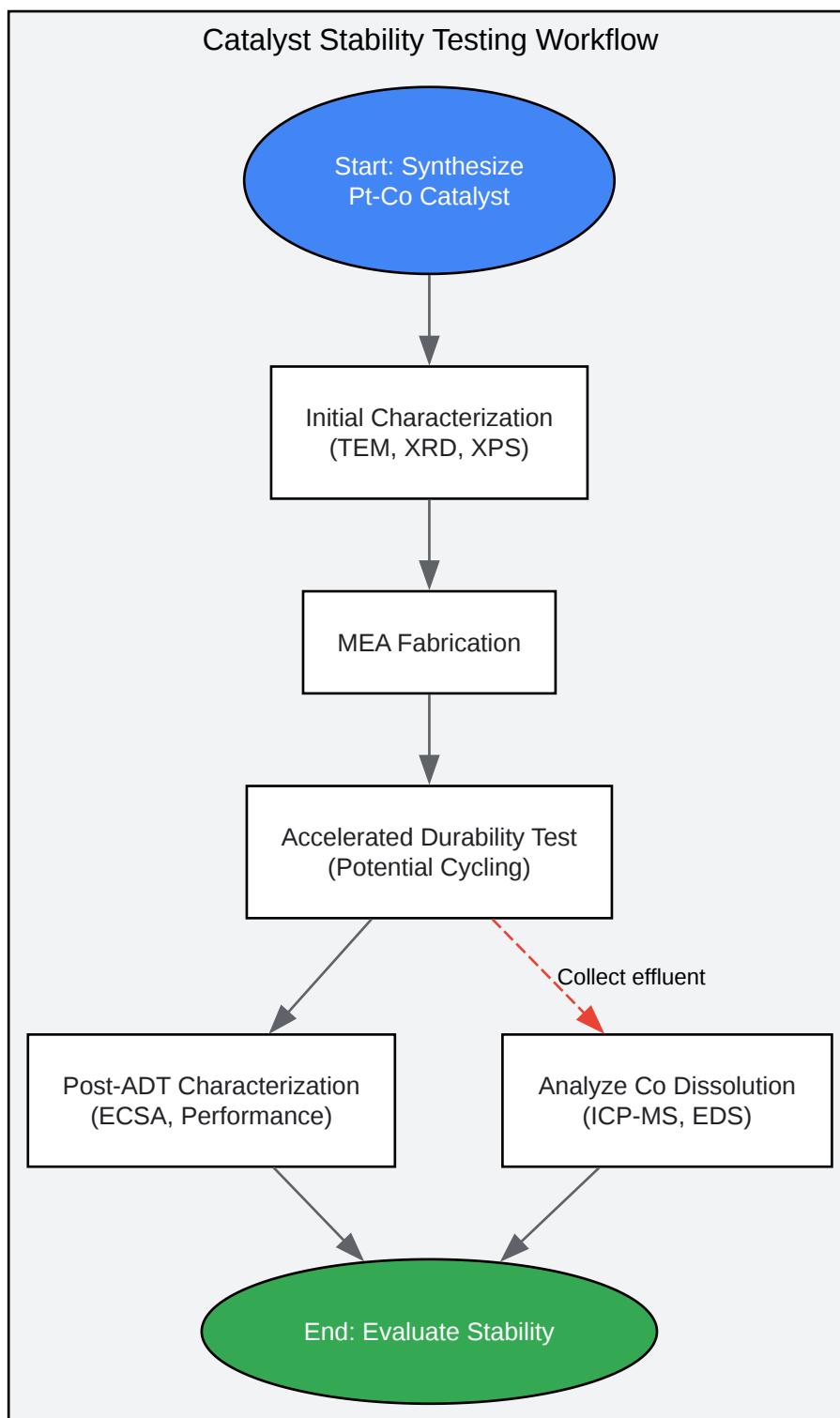
- MEA Preparation: Fabricate an MEA using the prepared catalyst-coated electrodes, a proton exchange membrane (e.g., Nafion® 211), and gas diffusion layers.
- Cell Assembly: Assemble the MEA into a fuel cell test hardware.
- Conditioning: Condition the MEA at a constant current density (e.g., 4 A/cm<sup>2</sup>) for a few hours until a stable performance is achieved.[\[11\]](#)
- ADT Cycling: Apply a potential cycling protocol. A common protocol involves cycling the potential between a lower limit (e.g., 0.6 V) and an upper limit (e.g., 1.0 V) at a specific scan rate (e.g., 50 mV/s) for a large number of cycles (e.g., 10,000 to 30,000 cycles).[\[6\]\[11\]](#) The test is typically performed at a controlled temperature (e.g., 80°C) and relative humidity (e.g., 100% RH) under a nitrogen or hydrogen atmosphere at the cathode and anode, respectively.[\[6\]\[11\]](#)
- Post-ADT Characterization: After the ADT, perform electrochemical characterization (e.g., CV for ECSA, polarization curves for performance) and physical characterization (e.g., ICP-MS of collected water, TEM-EDS of the catalyst) to evaluate the degradation.

## Visualizations



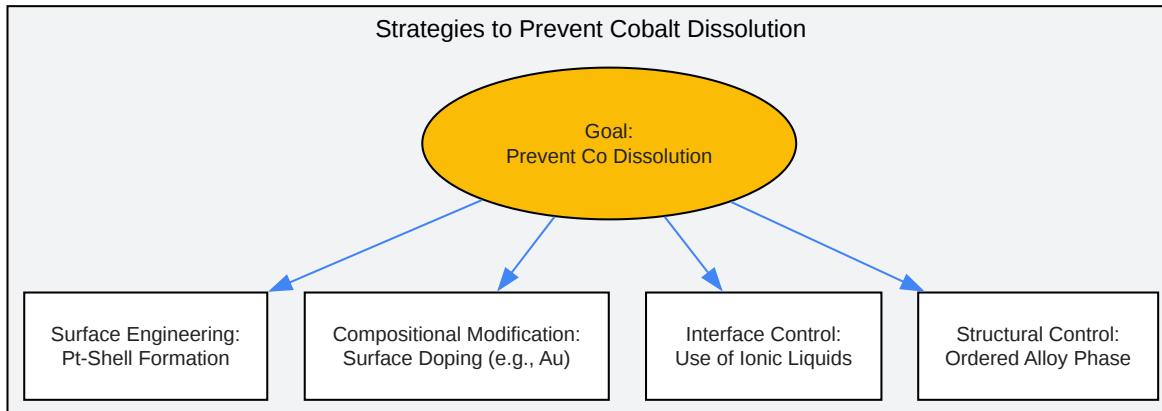
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*Mechanism of Co dissolution from a Pt-Co nanoparticle.*



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*Key strategies for mitigating cobalt dissolution.*

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## References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The Leaching of Cobalt in Platinum-Cobalt Fuel Cell Catalysts [open.uct.ac.za]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]

- 10. [osti.gov \[osti.gov\]](#)
- 11. [researchgate.net \[researchgate.net\]](#)
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